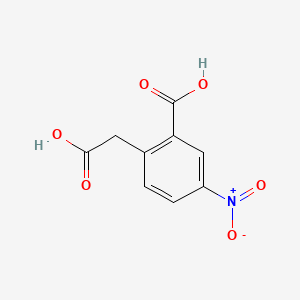2-(Carboxymethyl)-5-nitrobenzoic acid
CAS No.: 3898-66-6
Cat. No.: VC5037204
Molecular Formula: C9H7NO6
Molecular Weight: 225.156
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3898-66-6 |
|---|---|
| Molecular Formula | C9H7NO6 |
| Molecular Weight | 225.156 |
| IUPAC Name | 2-(carboxymethyl)-5-nitrobenzoic acid |
| Standard InChI | InChI=1S/C9H7NO6/c11-8(12)3-5-1-2-6(10(15)16)4-7(5)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) |
| Standard InChI Key | QHIFWNXJOHQQTH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC(=O)O |
Introduction
Structural Characteristics and Nomenclature
The molecular formula of 2-(carboxymethyl)-5-nitrobenzoic acid is , with a molecular weight of 237.16 g/mol. Its IUPAC name derives from the benzene ring substituted with a nitro group (-NO) at position 5 and a carboxymethyl group (-CH-COOH) at position 2 (Figure 1). The planar aromatic system facilitates electronic interactions between the electron-withdrawing nitro group and the carboxylate functionalities, influencing its solubility and reactivity .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Aromatic substitution | Nitro (position 5), carboxymethyl (position 2) |
| Functional groups | Carboxylic acid (-COOH), nitro (-NO), methylene (-CH-) |
| Tautomerism | Possible enol-keto tautomerism due to adjacent carboxyl and nitro groups |
Synthesis and Production Methods
Synthetic routes to 2-(carboxymethyl)-5-nitrobenzoic acid typically involve sequential nitration and carboxymethylation steps. A documented method from the Open Reaction Database (ORD) involves reacting 5-nitro-2-carboxymethyl-benzoic acid with ammonia under heating conditions. The reaction proceeds via nucleophilic substitution, with ammonia facilitating the formation of an intermediate amide, later hydrolyzed to the carboxylic acid (Reaction 1).
Reaction Conditions
-
Temperature: 80–100°C
-
Solvent: Aqueous ammonia
-
Time: 30 minutes
Industrial-scale production may employ continuous-flow reactors to optimize yield and purity, though specific protocols remain proprietary.
Physical and Chemical Properties
The compound exhibits moderate solubility in polar solvents (e.g., water: ~4.7 g/L at 20°C) and organic solvents like acetone. Its melting point is estimated at 150–160°C, extrapolated from structurally similar analogs .
Table 2: Comparative Physical Properties of Nitrobenzoic Acid Derivatives
*Estimated from analogs
Chemical Reactivity and Derivatives
The nitro and carboxylic acid groups confer distinct reactivity:
-
Reduction: Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine, yielding 2-(carboxymethyl)-5-aminobenzoic acid, a potential intermediate for dyes or pharmaceuticals .
-
Esterification: Reaction with alcohols (e.g., methanol, ethanol) under acidic conditions produces esters, enhancing lipid solubility for drug delivery applications .
-
Decarboxylation: Thermal decomposition at >200°C generates CO and 5-nitro-o-xylene, though this pathway is less synthetically useful .
Comparative Analysis with Structural Analogs
2-(2-Carboxyethyl)-5-nitrobenzoic acid (CID 15885144) :
-
Elongated side chain (ethyl vs. methyl) increases molecular weight (239.18 g/mol) and lipophilicity.
-
Reduced aqueous solubility (<0.1 g/L) limits pharmaceutical utility compared to the methyl variant.
5-Methyl-2-nitrobenzoic acid :
-
Lacks the carboxymethyl group, simplifying synthesis but reducing functional versatility.
-
Similar melting point (134–136°C) and density (1.43 g/cm³).
Future Research Directions
-
Synthesis Optimization: Develop greener methodologies (e.g., microwave-assisted reactions) to improve yield and scalability.
-
Biological Screening: Evaluate neuroprotective, antimicrobial, and anticancer activity in vitro and in vivo.
-
Drug Delivery Systems: Encapsulate in lipid nanoparticles (cf. ) to enhance blood-brain barrier penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume